4-Piperidinopiperidine
Overview
Description
[1,4’]Bipiperidinyl: is an organic compound with the molecular formula
C10H20N2
. It consists of two piperidine rings connected by a single bond. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It appears as a white or slightly yellow crystalline solid and has a melting point of approximately 64-66°C .Mechanism of Action
Target of Action
The primary target of 4-Piperidinopiperidine is Liver carboxylesterase 1 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .
Mode of Action
It is known to interact with its target, liver carboxylesterase 1 . This interaction may influence the enzyme’s activity, potentially affecting the metabolism of certain substances within the body.
Pharmacokinetics
It has been observed that plasma concentrations of this compound decline slowly with a long terminal half-life . This suggests that the compound may have prolonged bioavailability in the body.
Result of Action
It has been suggested that the inhibition of stat3 by this compound may affect the function of molecules that are related to apoptosis, angiogenesis, and cell cycle progression .
Biochemical Analysis
Biochemical Properties
4-Piperidinopiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with liver carboxylesterase 1, an enzyme involved in the hydrolysis of ester and amide bonds . This interaction suggests that this compound may influence the metabolism of ester-containing drugs. Additionally, it has been observed to interact with certain neurotransmitter transporters, potentially affecting neurotransmitter levels and signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to induce apoptosis in certain lymphoma cell lines, indicating its potential as an anti-cancer agent . This compound also influences cell signaling pathways, particularly those involved in cell survival and apoptosis. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, its interaction with liver carboxylesterase 1 results in enzyme inhibition, affecting the hydrolysis of ester bonds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can induce significant biochemical and physiological changes . Toxicity studies have revealed that very high doses of this compound can cause adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including carboxylesterases and cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux . The compound’s metabolism can also affect the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with organelle-specific enzymes and proteins, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method for synthesizing [1,4’]Bipiperidinyl involves the reductive amination of 4-piperidone with piperidine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Cyclization Reactions: : Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-dibromobutane with piperidine under basic conditions can yield [1,4’]Bipiperidinyl.
Industrial Production Methods
In industrial settings, the production of [1,4’]Bipiperidinyl often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : [1,4’]Bipiperidinyl can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form more saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : [1,4’]Bipiperidinyl can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Halogenation and alkylation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: More saturated piperidine derivatives.
Substitution: Alkylated or halogenated piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [1,4’]Bipiperidinyl is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and is utilized in the development of new synthetic methodologies.
Biology
In biological research, [1,4’]Bipiperidinyl is studied for its potential as a ligand in receptor binding studies. It is also used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, [1,4’]Bipiperidinyl derivatives are explored for their pharmacological properties. These derivatives have shown potential as therapeutic agents for treating neurological disorders, pain management, and as antipsychotic agents.
Industry
In the industrial sector, [1,4’]Bipiperidinyl is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
N-Methylpiperidine: A piperidine ring with a methyl group attached to the nitrogen atom.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with two nitrogen atoms.
Uniqueness
[1,4’]Bipiperidinyl is unique due to its dual piperidine ring structure, which imparts distinct chemical and physical properties. This structure allows for greater versatility in chemical reactions and applications compared to simpler piperidine derivatives. Its ability to form stable complexes with various reagents and its potential for functionalization make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBKXJMLILLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197648 | |
Record name | 1,4'-Bipiperidyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-50-1 | |
Record name | 1,4′-Bipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidino-piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4'-Bipiperidyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4'-bipiperidyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PIPERIDINO-PIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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